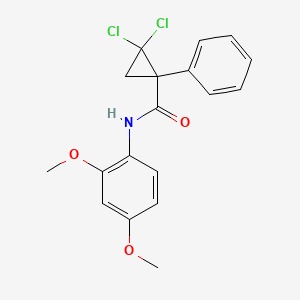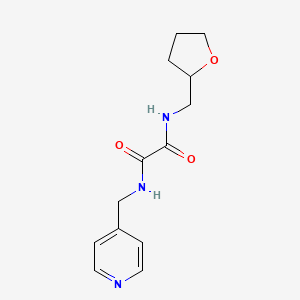![molecular formula C23H18N2O4 B4008684 4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4008684.png)
4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related azatricyclo decane diones involves intricate processes that often use Gaussian09 software for theoretical calculations. For instance, Renjith et al. (2014) and Renjith et al. (2014) explored the synthesis of similar compounds through spectroscopic investigations and quantum chemical calculations. These studies highlight the importance of vibrational frequencies, vibrational assignments, and hyper-conjugative interactions in understanding the synthesis process (Renjith, Mary, Panicker, Varghese, Pakosińska-Parys, Van Alsenoy, & Al‐Saadi, 2014); (Renjith, Mary, Panicker, Varghese, Pakosińska-Parys, Van Alsenoy, & Manojkumar, 2014).
Molecular Structure Analysis
The molecular structure of azatricyclo decane diones is characterized by detailed spectroscopic studies, including FT-IR, FT-Raman, and NMR analyses. These analyses facilitate the understanding of molecular vibrations, charge transfers, and the stability of molecules, as demonstrated by Renjith et al. (2014) in their comprehensive spectroscopic investigations (Renjith et al., 2014).
Chemical Reactions and Properties
Kas’yan et al. (2007) explored reactions of 4-amino-4-azatricyclo[5.2.1.02,6-endo]dec-8-ene-3,5-dione with various dicarboxylic acid anhydrides, leading to different hydrazido acids and bis-imides. This study exemplifies the reactivity of such compounds and their potential to form diverse chemical structures under different reaction conditions (Kas’yan, Tarabara, Bondarenko, Svyatenko, & Bondarenko, 2007).
Physical Properties Analysis
The physical properties, such as vibrational frequencies, HOMO and LUMO analysis, and molecular electrostatic potential, provide insights into the stability and reactivity of the compound. These properties are crucial for predicting the behavior of the compound under various physical conditions and were analyzed in depth by Renjith et al. (2014) using Gaussian09 software (Renjith et al., 2014).
Propriétés
IUPAC Name |
4-[4-(1,3-dioxoisoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-20-16-3-1-2-4-17(16)21(27)24(20)14-7-9-15(10-8-14)25-22(28)18-12-5-6-13(11-12)19(18)23(25)29/h1-4,7-10,12-13,18-19H,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTCUIOAIZRHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4008607.png)
![N-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4008615.png)
![N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4008623.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine](/img/structure/B4008627.png)
![N-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}acetamide](/img/structure/B4008643.png)
![N-(3-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4008650.png)


![2-{[cyclopropyl(4-ethoxybenzyl)amino]methyl}-3-methoxyphenol](/img/structure/B4008664.png)
![N-(3-chlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4008674.png)
![methyl 1-{2-hydroxy-3-[3-({[(1-hydroxycyclohexyl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B4008692.png)
![1-{3-[5-(1-ethyl-1H-1,2,4-triazol-5-yl)-4-phenyl-1H-imidazol-1-yl]propyl}pyrrolidin-2-one](/img/structure/B4008700.png)
![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4008702.png)
